molecular formula C13H14O2S B7872036 4-Methoxy-2-methylphenyl-(3-thienyl)methanol

4-Methoxy-2-methylphenyl-(3-thienyl)methanol

Cat. No.: B7872036
M. Wt: 234.32 g/mol
InChI Key: BBBDBDHURZZUOG-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C13H14O2S It features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thienyl group via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylphenyl-(3-thienyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylbenzaldehyde and 3-thiophenemethanol.

    Grignard Reaction: The aldehyde is reacted with a Grignard reagent prepared from 3-thiophenemethanol and magnesium in anhydrous ether. This reaction forms the corresponding alcohol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: 4-Methoxy-2-methylphenyl-(3-thienyl)ketone or 4-Methoxy-2-methylbenzaldehyde.

    Reduction: 4-Methoxy-2-methylphenyl-(3-thienyl)methane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxy-2-methylphenyl-(3-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenyl-(3-thienyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and thienyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylphenol: Similar structure but lacks the thienyl group.

    2-Methyl-4-thiophenylmethanol: Similar structure but lacks the methoxy group.

    4-Methoxybenzyl alcohol: Similar structure but lacks both the methyl and thienyl groups.

Uniqueness

4-Methoxy-2-methylphenyl-(3-thienyl)methanol is unique due to the presence of both methoxy and thienyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9-7-11(15-2)3-4-12(9)13(14)10-5-6-16-8-10/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBDBDHURZZUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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